molecular formula C10H10O2 B8764714 5,8-Dihydro-1,4-naphthalenediol CAS No. 3090-45-7

5,8-Dihydro-1,4-naphthalenediol

Cat. No. B8764714
CAS RN: 3090-45-7
M. Wt: 162.18 g/mol
InChI Key: LZODMDMDIZUSHT-UHFFFAOYSA-N
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Patent
US04076843

Procedure details

A suspension of 63.18 g (0.39 mole) of 5,8-dihydro-1,4-naphthalenediol in 300 ml of absolute ethanol is heated briefly until solution is achieved. To this hot stirred solution is added alternately in five portions a solution of 40 g of sodium hydroxide in 100 ml of water, and 120 g of dimethyl sulfate. The heat evolved during the addition causes the solution to reflux. After the addition is complete a solution of 10 g of sodium hydroxide in 20 ml of water is added and the mixture is heated overnight at 75° C.
Quantity
63.18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(O)[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[C:4]([OH:11])=[CH:3][CH:2]=1.[OH-].[Na+].S([O:20][CH3:21])(OC)(=O)=O.[CH2:22](O)C>O>[CH3:22][O:11][C:4]1[C:5]2[CH2:6][CH:7]=[CH:8][CH2:9][C:10]=2[C:1]([O:20][CH3:21])=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
63.18 g
Type
reactant
Smiles
C1(=CC=C(C=2CC=CCC12)O)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated briefly until solution
ADDITION
Type
ADDITION
Details
The heat evolved during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=2CC=CCC12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.